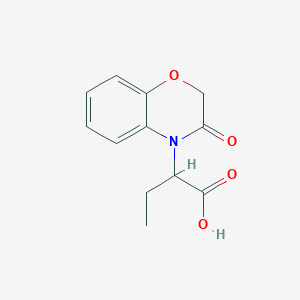

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Übersicht

Beschreibung

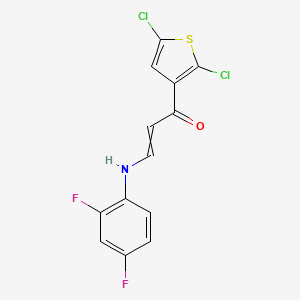

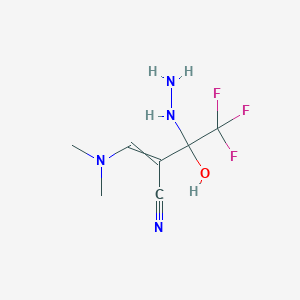

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a compound related to the 1,4-benzoxazin-3-one structure, which is an intermediate in the biosynthesis of cyclic hydroxamic acids in plants like maize . The compound is part of a broader class of benzoxazinones, which have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been achieved through different methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . Another method involves a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, leading to the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters . Additionally, the reaction of o-aminophenol with maleic anhydrides has been used to produce 3-oxo-1,4-benzoxazines .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction analysis, which has confirmed the configuration around the double bond of major stereoisomers in some cases . The structural assignments of related compounds have also been based on 1H and 13C NMR and IR spectra .

Chemical Reactions Analysis

Benzoxazinone derivatives can undergo various chemical reactions. For example, 2H-1,4-Benzoxazin-3(4H)-one has been shown to be an intermediate in the biosynthesis of cyclic hydroxamic acids, where it is incorporated into DIMBOA in maize . The synthesis of 2,3-dihydropyridazin-3-ones from 4-aryl-2-oxo-butanoic acids through condensation with hydrazines demonstrates the reactivity of the benzoxazinone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives vary depending on the specific substituents and structural modifications. Some of these compounds have shown biological activity against bacterial strains and yeast, indicating their potential as antimicrobial agents . The development of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists highlights their pharmacological relevance . The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids and their corresponding esters further illustrates the versatility of these compounds in chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and chemical properties of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid and related compounds are key areas of research. The literature reviews the synthesis methods for 1,2-oxazines and 1,2-benzoxazines through dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. This synthesis highlights the importance of oxazinium salts as electrophiles, providing a foundational understanding for further chemical transformations and applications in organic synthesis (Sainsbury, 1991).

Plant Defense Metabolites and Antimicrobial Potential

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are plant defense metabolites found in the Poaceae family, such as maize and wheat. These compounds are known for their allelopathic properties and defense against biological threats. The antimicrobial potential of benzoxazinoids, particularly the 1,4-benzoxazin-3-one backbone, has been explored for designing new antimicrobial compounds. Synthetic derivatives have shown potent activity against fungi and bacteria, suggesting the structural backbone of these compounds offers a promising scaffold for antimicrobial drug development (de Bruijn et al., 2018).

Sorption to Soil and Environmental Implications

Research on the sorption of phenoxy herbicides, including compounds related to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, to soil, organic matter, and minerals provides insights into environmental behavior. These studies suggest that soil organic matter and iron oxides are significant sorbents for these herbicides, highlighting the environmental implications of their use and the potential for pollution control strategies (Werner et al., 2012).

Antioxidant Capacity and Health Implications

The antioxidant capacity of compounds related to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid has been studied, with a focus on the ABTS/PP decolorization assay. These studies reveal different reaction pathways for antioxidants, including the formation of coupling adducts with radical cations. Understanding these mechanisms is crucial for evaluating the total antioxidant capacity of foods and supplements, potentially impacting dietary recommendations and health outcomes (Ilyasov et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-8(12(15)16)13-9-5-3-4-6-10(9)17-7-11(13)14/h3-6,8H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHFPPQOFJMSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194636 | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid | |

CAS RN |

899710-23-7 | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)